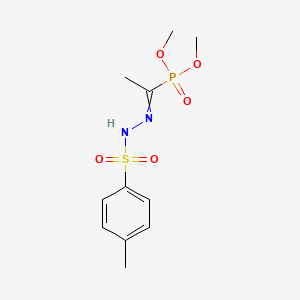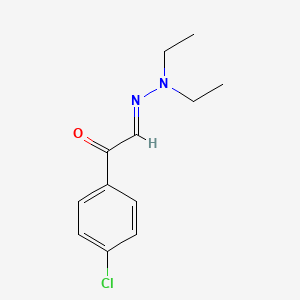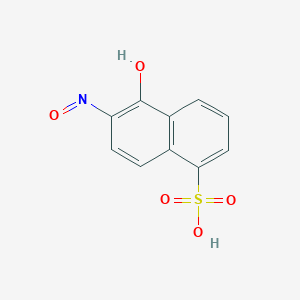
5-Hydroxy-6-nitrosonaphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-6-nitrosonaphthalene-1-sulfonic acid is an organic compound belonging to the class of naphthalene derivatives. It is characterized by the presence of hydroxyl, nitroso, and sulfonic acid functional groups attached to a naphthalene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-nitrosonaphthalene-1-sulfonic acid typically involves the nitration of naphthalene derivatives followed by sulfonation and hydroxylation. One common method includes the nitration of 1-naphthol to form 5-nitro-1-naphthol, which is then sulfonated to yield 5-nitro-1-naphthol-6-sulfonic acid. Subsequent reduction of the nitro group to a nitroso group and hydroxylation results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control to optimize the reaction rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6-nitrosonaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like sulfuric acid or chlorosulfonic acid.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 5-amino-6-hydroxy-naphthalene-1-sulfonic acid.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
5-Hydroxy-6-nitrosonaphthalene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of colorants and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-nitrosonaphthalene-1-sulfonic acid involves its interaction with various molecular targets. The hydroxyl and nitroso groups can form hydrogen bonds and interact with active sites of enzymes, affecting their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its transport within biological systems. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxynaphthalene-1-sulfonic acid: Lacks the nitroso group, resulting in different reactivity and applications.
6-Nitrosonaphthalene-1-sulfonic acid: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
5-Amino-6-hydroxy-naphthalene-1-sulfonic acid: Contains an amino group instead of a nitroso group, leading to different chemical behavior.
Uniqueness
5-Hydroxy-6-nitrosonaphthalene-1-sulfonic acid is unique due to the presence of both hydroxyl and nitroso groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and analytical applications .
Properties
CAS No. |
23253-13-6 |
|---|---|
Molecular Formula |
C10H7NO5S |
Molecular Weight |
253.23 g/mol |
IUPAC Name |
5-hydroxy-6-nitrosonaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H7NO5S/c12-10-7-2-1-3-9(17(14,15)16)6(7)4-5-8(10)11-13/h1-5,12H,(H,14,15,16) |
InChI Key |
LJXYJGREZPLWKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)N=O)C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


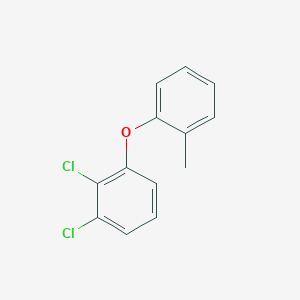
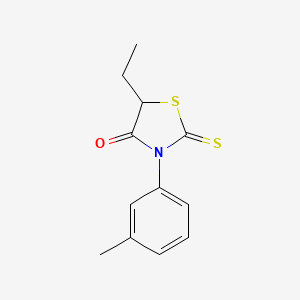

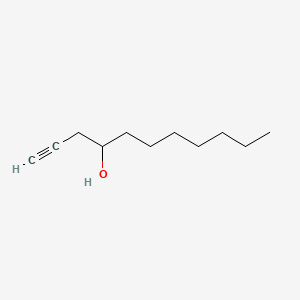
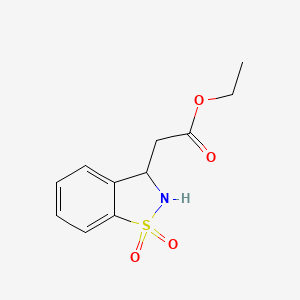
![1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14700980.png)
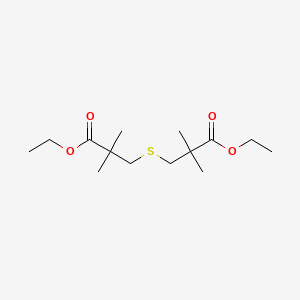

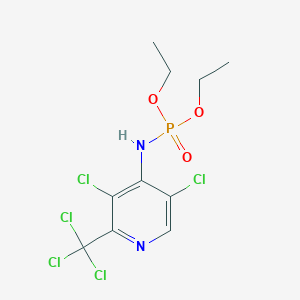
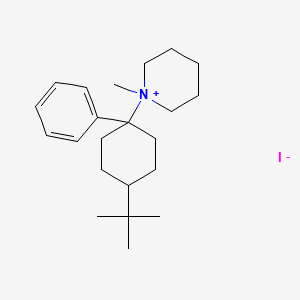
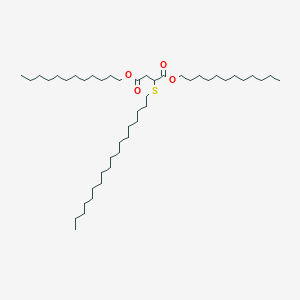
![3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline](/img/structure/B14701004.png)
